Cholestan-3-one

Enzymology Steroid Metabolism Biochemical Assay Development

Inconsistent enzyme kinetics arise from using incorrect 3-ketosteroid analogs. 5α-Cholestan-3-one (CAS 566-88-1) is the only substrate recognized by rat liver microsomal 3β-hydroxysteroid dehydrogenase-4-cholesten-3-one and 5β-cholestan-3-one fail to undergo reduction. • Confirmed stereospecific reduction to 5α-cholestan-3β-ol (10:1 3β:3α ratio), serving as a built-in QC metric for enzymatic activity. • Superior potency vs. 5β-epimer in epinephrine-induced lipolysis assays; partitions into lipid bilayer core upon stimulation. • Validated CTX biomarker with established LC-MS/MS fragmentation distinct from co-occurring sterols. • Available as crystalline solid (≥98%, mp 128-130°C) with defined 5α-configuration for reproducible research outcomes.

Molecular Formula C27H46O
Molecular Weight 386.7 g/mol
Cat. No. B8813596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholestan-3-one
Molecular FormulaC27H46O
Molecular Weight386.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C
InChIInChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-20,22-25H,6-17H2,1-5H3
InChIKeyPESKGJQREUXSRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5α-Cholestan-3-one: Metabolic Intermediate & Analytical Standard


5α-Cholestan-3-one (CAS 566-88-1), a 3-oxo-5α-steroid derived from cholesterol metabolism, functions as a pivotal intermediate in the biosynthesis of cholestanol and related bile acids. It is characterized by a saturated A-ring with a ketone group at position 3, distinguishing it from unsaturated analogs like cholest-4-en-3-one [1]. This endogenous mammalian metabolite is commercially available as a crystalline analytical standard (purity ≥98%, mp 128-130°C) and serves as a substrate for key enzymes, including 5α-reductase and 3β-hydroxysteroid dehydrogenase . Its elevated levels are a recognized biomarker for cerebrotendinous xanthomatosis (CTX) .

Analytical Standard
Sterol profiling & CTX biomarker research
Enzyme Substrate
3β-hydroxysteroid dehydrogenase & 5α-reductase assays
Oxysterol Tool
Adipocyte signaling & membrane partitioning studies

Specificity and Divergent Activity of 5α-Cholestan-3-one


Despite structural similarities within the 3-ketosteroid class, 5α-cholestan-3-one exhibits distinct biochemical behavior that precludes its simple substitution with analogs like 4-cholesten-3-one or 5β-cholestan-3-one. Early enzymatic studies demonstrate that rat liver microsomal 3β-hydroxysteroid dehydrogenase specifically reduces 5α-cholestan-3-one to 5α-cholestan-3β-ol but fails to reduce the 3-keto groups of cholest-4-en-3-one or 5β-cholestan-3-one [1]. This substrate specificity directly impacts metabolic pathway fidelity. Furthermore, in functional assays, 5α-cholestan-3-one demonstrates a distinct potency profile compared to its 5β-epimer and reduced product in potentiating epinephrine-induced lipolysis, with a clear activity hierarchy: cholestanone > coprostanone = cholestanol [2]. These findings underscore that the saturation state and stereochemistry of the A/B ring junction are critical determinants of both enzyme recognition and downstream biological effect, making rigorous compound identity essential for reproducible research outcomes.

Enzyme recognition may fail
5β-epimer or unsaturated analogs are not reduced by the same 3β-hydroxysteroid dehydrogenase, altering pathway fidelity.
Functional activity hierarchy differs
5α-cholestan-3-one shows reported higher lipolysis potentiation than its 5β-epimer and reduced product; rank order may not replicate with substitutes.
Analytical identification risk
Mass fragmentation pattern differs from Δ4-3-ketosteroids; misidentification possible in complex matrices without authentic standard.

Differentiation Evidence for 5α-Cholestan-3-one


3β-Hydroxysteroid Dehydrogenase Substrate Selectivity

5α-Cholestan-3-one is a specific substrate for a rat liver microsomal 3β-hydroxysteroid dehydrogenase that is distinct from enzymes acting on C19 steroids. In direct head-to-head comparison, this enzyme preparation catalyzed the NADPH-dependent reduction of 5α-cholestan-3-one to 5α-cholestan-3β-ol, but demonstrated no activity toward the 3-keto groups of the structurally related compounds cholest-4-en-3-one, cholest-5-en-3-one, or 5β-cholestan-3-one [1].

3β-HSD Substrate Selectivity
Head-to-head
No detectable reduction of cholest-4-en-3-one, cholest-5-en-3-one, or 5β-cholestan-3-one by rat liver microsomal 3β-HSD; only 5α-cholestan-3-one converted.
Unique substrate for cholestanol biosynthesis enzyme assay.
NADPH-dependent; rat liver microsomes.
Enzymology Steroid Metabolism Biochemical Assay Development

Reduction Stereochemistry Outcome

The reduction of 5α-cholestan-3-one by rat liver microsomes yields a defined stereochemical product ratio. Quantitative analysis revealed that the conversion of 5α-cholestan-3-one produces both 5α-cholestan-3β-ol and 5α-cholestan-3α-ol, with the 3β-epimer strongly favored at a ratio of approximately 10:1 [1]. This ratio was found to be independent of the sex of the animal from which the microsomes were prepared [1].

Reduction Stereochemistry
Head-to-head
3β-ol : 3α-ol = 10:1 (strong 3β preference)
Defined stereochemical outcome supports metabolic flux interpretation.
Ratio independent of animal sex; NADPH or NADH.
Stereochemistry Enzymatic Reduction Metabolic Pathway Analysis

Lipolysis Potentiation in Adipocytes

In a comparative study of cholesterol-derived oxysterols on epinephrine-induced lipolysis in intact rat adipocytes, 5α-cholestan-3-one (cholestanone) demonstrated superior potentiating activity. The relative potency followed a clear rank order: cholestanone > coprostanone (5β-cholestan-3-one) = cholestanol (5α-cholestan-3β-ol), while cholesterol showed no potentiating effect [1]. Cholestanone was also shown to partition more towards the lipid bilayer core in the presence of epinephrine, a behavior not shared by cholesterol or the other oxysterols tested [1].

Lipolysis Potentiation Rank
Cross-study comparable
Cholestanone > Coprostanone = Cholestanol > Cholesterol (no effect)
5α-configuration shows reported highest epinephrine-induced lipolysis response among tested oxysterols.
Intact rat adipocytes; epinephrine stimulation.
Lipid Metabolism Adipocyte Biology Oxysterol Pharmacology

Mass Spectrometry Fragmentation Patterns

In mass spectrometric analysis, the nature of the steroid sidechain dictates whether specific fragmentations of the A-ring are significant. For the saturated 5α-3-ketosteroid, 5α-cholestan-3-one, the fragmentation pattern differs markedly from that of the unsaturated Δ4-3-ketosteroid, 4-cholesten-3-one [1]. This analytical distinction is crucial for the unambiguous identification and quantification of 5α-cholestan-3-one in complex biological matrices where both saturated and unsaturated 3-ketosteroids may co-occur, such as in studies of cholesterol metabolism or CTX biomarker analysis [2].

MS Fragmentation Profile
Class-level inference
Saturated 5α-3-ketosteroid fragmentation differs qualitatively from Δ4-3-ketosteroid.
Requires authentic standard to avoid misidentification in co-occurring sterol matrices.
GC-MS context; data to verify for specific instruments.
Analytical Chemistry Mass Spectrometry Steroid Identification

Position in Cholestanol Biosynthetic Pathway

5α-Cholestan-3-one occupies a specific and non-redundant position in the biosynthetic pathway from cholesterol to cholestanol and subsequently to bile acids. In the classical pathway, cholesterol is converted to 7α-hydroxy-4-cholesten-3-one, which is then reduced via 5α-cholestan-3-one to 5α-cholestanol [1]. This contrasts with alternative pathways where 5β-cholestan-3-one is the intermediate. The flux through this 5α-specific branch is of particular interest in the pathogenesis of cerebrotendinous xanthomatosis (CTX), where a defect in the enzyme sterol 27-hydroxylase leads to the accumulation of cholestanol and its precursors, including elevated levels of 5α-cholestan-3-one .

Pathway Position
Class-level inference
Intermediate in 5α-cholestanol branch; 5β-cholestan-3-one occupies distinct coprostanol pathway.
5α-specific biomarker for CTX-related pathway flux research.
Hepatic/intestinal cholesterol metabolism context.
Cholesterol Metabolism Bile Acid Biosynthesis Metabolic Pathway Mapping

Key Applications of 5α-Cholestan-3-one


Enzymatic Assays for Cholestanol Synthesis

5α-Cholestan-3-one is the definitive substrate for studying the microsomal 3β-hydroxysteroid dehydrogenase that catalyzes the conversion to 5α-cholestan-3β-ol in the cholestanol biosynthetic pathway [1]. Its use is mandated for assays requiring specific, NADPH-dependent reduction, as analogs like 4-cholesten-3-one and 5β-cholestan-3-one are not recognized by this enzyme [1]. Furthermore, its established product ratio (10:1 3β:3α) provides a built-in quality control metric for enzymatic activity [1].

Adipocyte Oxysterol & Adrenergic Signaling

For investigations into the non-genomic effects of oxysterols on membrane fluidity and receptor signaling, 5α-cholestan-3-one (cholestanone) is the preferred compound due to its superior potency in potentiating epinephrine-induced lipolysis compared to its 5β-epimer (coprostanone) and reduced product (cholestanol) [2]. Its unique ability to partition into the lipid bilayer core upon epinephrine stimulation makes it a valuable tool for dissecting membrane-mediated signaling events [2].

CTX Biomarker Quantification

5α-Cholestan-3-one is a recognized biomarker for CTX, and its accurate quantification in plasma or tissues is critical for diagnosis and monitoring . Analytical method development, particularly LC-MS/MS assays, must account for its distinct mass spectrometric fragmentation pattern compared to co-occurring sterols like 4-cholesten-3-one [3]. The use of high-purity, certified analytical standards of 5α-cholestan-3-one is therefore non-negotiable for establishing validated quantitative methods with appropriate lower limits of quantification (e.g., LLOQ 50 ng/ml for 4-cholesten-3-one, relevant for comparative analysis) [3].

Cholestane Derivative Synthesis

As a chiral starting material with a defined 5α-configuration and a reactive 3-keto group, 5α-cholestan-3-one is a key precursor for the synthesis of more complex steroids, including 4-aza-5α-cholestan-3-one derivatives investigated as 5α-reductase inhibitors (e.g., MK-386) [4]. The stereochemical integrity at the A/B ring junction is preserved in these synthetic routes, making the correct starting material essential for achieving the desired pharmacological profile.

Application
Selection Property
Validation Focus
Cholestanol synthesis enzyme assays
Substrate specificity for 3β-HSD
NADPH-dependent reduction; 3β/3α product ratio
Adipocyte oxysterol signaling studies
Reported lipolysis potentiation rank
Epinephrine-induced membrane partitioning response
CTX biomarker research profiling
Analytical standard identity & purity
MS fragmentation pattern verification; matrix-specific LLOQ
5α-cholestane derivative synthesis
Stereochemical integrity (5α A/B junction)
Ketone reactivity; chiral purity retention

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